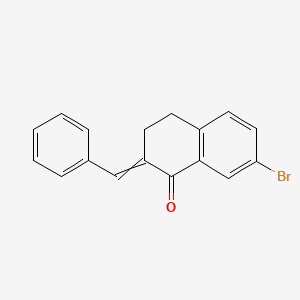
2-Benzylidene-7-bromo-3,4-dihydronaphthalen-1(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzylidene-7-bromo-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzylidene-7-bromo-3,4-dihydronaphthalen-1(2H)-one typically involves the condensation of 7-bromo-3,4-dihydronaphthalen-1(2H)-one with benzaldehyde. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
2-Benzylidene-7-bromo-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Benzyl derivatives.
Substitution: Various substituted naphthalenones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: May be used in the synthesis of dyes, pigments, or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Benzylidene-7-bromo-3,4-dihydronaphthalen-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzylidene group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzylidene-3,4-dihydronaphthalen-1(2H)-one: Lacks the bromine substituent.
7-Bromo-3,4-dihydronaphthalen-1(2H)-one: Lacks the benzylidene group.
2-Benzylidene-7-chloro-3,4-dihydronaphthalen-1(2H)-one: Contains a chlorine atom instead of bromine.
Uniqueness
2-Benzylidene-7-bromo-3,4-dihydronaphthalen-1(2H)-one is unique due to the presence of both the benzylidene group and the bromine atom
Propiedades
Número CAS |
116047-27-9 |
|---|---|
Fórmula molecular |
C17H13BrO |
Peso molecular |
313.2 g/mol |
Nombre IUPAC |
2-benzylidene-7-bromo-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H13BrO/c18-15-9-8-13-6-7-14(17(19)16(13)11-15)10-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2 |
Clave InChI |
YCRZFEMZBMBFGN-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC2=CC=CC=C2)C(=O)C3=C1C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Hexyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14301686.png)
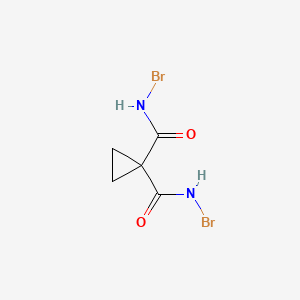
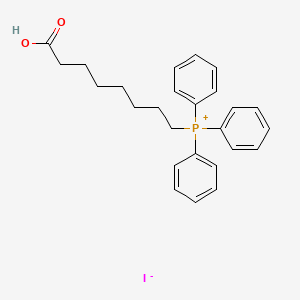

![4-[1-(1H-Imidazol-1-yl)-2-methylpropyl]benzonitrile](/img/structure/B14301713.png)
![4,4'-oxybis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B14301718.png)
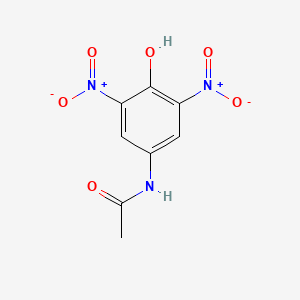
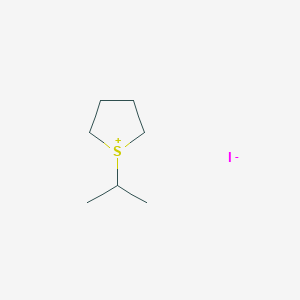
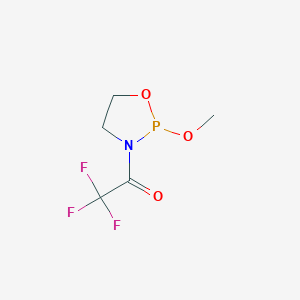
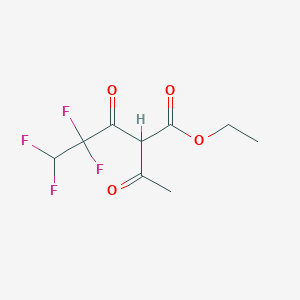
![4-[2-(Pyrrolidin-1-yl)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14301741.png)

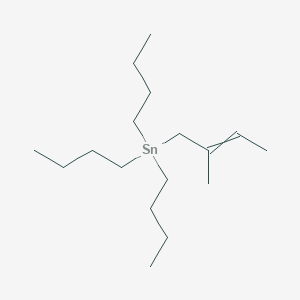
![Ethanol, 2,2'-[(2-methoxy-4-nitrophenyl)imino]bis-](/img/structure/B14301754.png)
